
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrazole Formation: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The indole and pyrazole moieties are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the carboxylic acid group of the indole is reacted with an amine (2-methylpropylamine) to form the carboxamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the pyrazole ring, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the indole or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-3-carboxamide
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-5-carboxamide
Uniqueness
The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-4-carboxamide lies in its specific substitution pattern and the presence of both indole and pyrazole rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
827316-73-4 |
|---|---|
Molekularformel |
C16H18N4O |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)9-17-16(21)11-4-3-5-13-12(11)8-15(19-13)14-6-7-18-20-14/h3-8,10,19H,9H2,1-2H3,(H,17,21)(H,18,20) |
InChI-Schlüssel |
QWKWKUWWUMCXNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


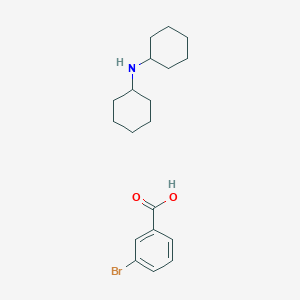
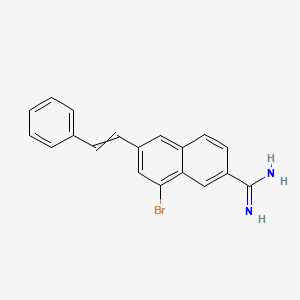
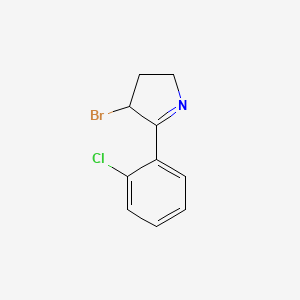
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)

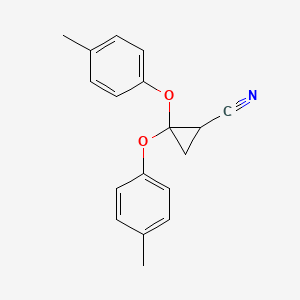
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

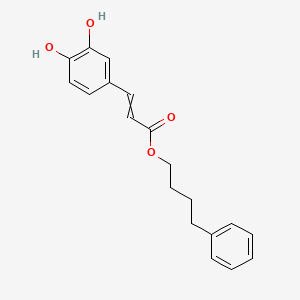
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
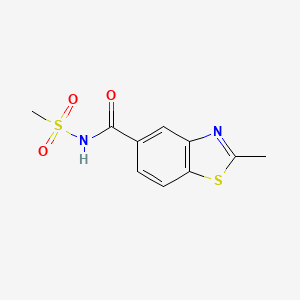
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
